molecular formula C9H5F3O3 B1322538 3-(2,2,2-Trifluoroacetyl)benzoic acid CAS No. 213598-05-1

3-(2,2,2-Trifluoroacetyl)benzoic acid

Cat. No.: B1322538
CAS No.: 213598-05-1
M. Wt: 218.13 g/mol
InChI Key: UQADNFKCBLPCTM-UHFFFAOYSA-N
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Description

Significance of Trifluoroacetylated Aromatic Carboxylic Acids in Modern Organic Synthesis

Trifluoroacetylated aromatic carboxylic acids represent a valuable class of building blocks in organic synthesis. The trifluoroacetyl group, a strong electron-withdrawing substituent, significantly alters the electron density of the aromatic ring, thereby influencing its reactivity in various chemical transformations. This electronic modulation is crucial for directing the regioselectivity of further substitutions on the aromatic ring and for activating the molecule towards specific synthetic manipulations.

Furthermore, the trifluoroacetyl group itself can serve as a reactive handle for subsequent chemical modifications. epa.gov Its susceptibility to nucleophilic attack allows for the introduction of diverse functionalities, paving the way for the synthesis of complex molecular architectures. The presence of the carboxylic acid group adds another layer of synthetic versatility, enabling transformations such as esterification, amidation, and conversion to other functional groups. This dual functionality makes trifluoroacetylated aromatic carboxylic acids powerful intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. epa.govingentaconnect.com

Overview of Electron-Withdrawing Fluorine Substituents in Chemical Research

The trifluoroacetyl group is a particularly potent electron-withdrawing group due to the cumulative inductive effect of the three fluorine atoms on the carbonyl carbon. This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. In medicinal chemistry, the incorporation of trifluoromethyl and related groups can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target protein. ingentaconnect.com In materials science, the presence of fluorinated substituents can lead to materials with unique properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. epa.gov

The table below summarizes some of the key properties of 3-(2,2,2-Trifluoroacetyl)benzoic acid.

PropertyValue
CAS Number 213598-05-1
Molecular Formula C₉H₅F₃O₃
Molecular Weight 218.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 94-95 °C
Storage Temperature 2-8 °C

This data is compiled from publicly available information from chemical suppliers. chemshuttle.comvwr.commusechem.com

Detailed Research Findings on this compound

While specific, in-depth research articles focusing exclusively on this compound are limited in the public domain, its utility can be inferred from the broader context of trifluoroacetylated aromatic compounds and the principles of organic synthesis.

The synthesis of such compounds can often be achieved through Friedel-Crafts acylation of a corresponding benzoic acid derivative with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640), in the presence of a suitable Lewis acid catalyst. However, the presence of a deactivating carboxylic acid group on the aromatic ring makes direct Friedel-Crafts acylation challenging. Alternative synthetic strategies might involve the oxidation of a precursor molecule already containing the trifluoroacetyl group or the functionalization of a pre-existing aromatic ketone.

The reactivity of this compound is dictated by its two primary functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation, allowing for its incorporation into larger molecular structures. The trifluoroacetyl group, with its electron-deficient carbonyl carbon, is a prime target for nucleophilic attack. This allows for the introduction of various nucleophiles, potentially leading to the formation of trifluoromethylated alcohols or other derivatives after subsequent transformations.

The electron-withdrawing nature of both the carboxylic acid and the trifluoroacetyl group renders the aromatic ring electron-poor. This deactivates the ring towards electrophilic aromatic substitution. Any further electrophilic substitution would be directed to the meta-position relative to both groups (position 5), although such reactions would likely require harsh conditions. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present on the ring.

In medicinal chemistry, this compound serves as a valuable building block. epa.gov The trifluoroacetyl group can be a key pharmacophore, or it can be transformed into other functional groups that are crucial for biological activity. The defined substitution pattern on the benzene (B151609) ring allows for the precise construction of molecules with specific spatial arrangements, which is critical for effective drug-target interactions.

In materials science, the rigid aromatic core combined with the polar carboxylic acid and trifluoroacetyl groups suggests potential applications in the synthesis of novel polymers or metal-organic frameworks (MOFs). epa.gov The incorporation of fluorinated groups can enhance the thermal stability and modify the electronic properties of these materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2,2-trifluoroacetyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQADNFKCBLPCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626748
Record name 3-(Trifluoroacetyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213598-05-1
Record name 3-(Trifluoroacetyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2,2,2 Trifluoroacetyl Benzoic Acid and Its Precursors

Direct Trifluoroacetylation Strategies

Direct trifluoroacetylation methods involve the introduction of the trifluoroacetyl group onto a benzoic acid scaffold in a single or a few straightforward steps. These strategies are often favored for their efficiency and atom economy.

Trifluoromethylation of Benzoic Acid Derivatives for Aryl Trifluoromethyl Ketone Formation

A prominent direct approach to aryl trifluoromethyl ketones, including 3-(2,2,2-trifluoroacetyl)benzoic acid, is the trifluoromethylation of the corresponding benzoic acid. This transformation circumvents traditional methods that may require harsh conditions or multi-step procedures. beilstein-journals.org An efficient and convenient method utilizes anhydrides as in situ activating reagents for the trifluoromethylation of a wide range of benzoic acids with trimethyl(trifluoromethyl)silane (TMSCF3), proceeding through an addition-elimination mechanism to provide aryl trifluoromethyl ketones in very good yields. organic-chemistry.org

Mechanistic studies suggest that the direct trifluoromethylation of benzoic acids often proceeds through the in situ formation of a mixed anhydride (B1165640) intermediate. beilstein-journals.org In a reaction employing trifluoroacetic anhydride (TFAA), the benzoic acid is converted to a more reactive mixed anhydride. This intermediate is then susceptible to nucleophilic attack by the trifluoromethylating agent. The trifluoroacetate (B77799) group in the mixed anhydride acts as a good leaving group, facilitating the addition of the trifluoromethyl nucleophile to the carbonyl carbon that was originally from the benzoic acid.

A common and effective set of reagents for this transformation is the combination of trimethyl(trifluoromethyl)silane (TMSCF3) and trifluoroacetic anhydride (TFAA). beilstein-journals.org TMSCF3 serves as the source of the trifluoromethyl nucleophile, while TFAA acts as an activating agent for the carboxylic acid. The reaction is typically carried out in the presence of a fluoride (B91410) source, such as cesium fluoride (CsF), and a base, like 4-(dimethylamino)pyridine (DMAP).

Table 1: Typical Reagents and Conditions for Direct Trifluoroacetylation

Reagent/ComponentRoleTypical Molar Equivalent
Benzoic Acid DerivativeSubstrate1.0
TMSCF3Trifluoromethyl source3.0
TFAAActivating agent2.0
CsFFluoride source/activator2.5
DMAPBase2.5
SolventReaction medium-
TemperatureReaction condition120 °C
TimeReaction duration15 hours

This data is based on a general procedure and may vary depending on the specific substrate and desired outcome. beilstein-journals.org

The reaction exhibits broad substrate compatibility, successfully converting various electron-rich and electron-deficient benzoic acids. beilstein-journals.org

Acylation and Esterification Approaches to Trifluoroacetylated Benzoate (B1203000) Systems

Another direct route involves acylation and esterification strategies to form trifluoroacetylated benzoate systems. These methods often utilize highly reactive trifluoroacetylating agents to directly introduce the desired functional group.

Trifluoroacetic anhydride (TFAA) is a powerful reagent for the trifluoroacetylation of various organic molecules. In the context of synthesizing trifluoroacetylated benzoate systems, TFAA can be used to acylate the aromatic ring of a benzoic acid derivative, although this can be challenging due to the deactivating nature of the carboxylic acid group. A more common approach is the esterification of a hydroxyl-containing precursor with TFAA.

Furthermore, TFAA is instrumental in the formation of mixed anhydrides from carboxylic acids, which enhances their reactivity towards nucleophiles. This property is exploited in various synthetic transformations beyond simple esterification.

Indirect Synthetic Routes via Precursor Derivatization

Indirect synthetic routes to this compound involve the initial synthesis of a precursor molecule that is subsequently converted to the target compound. These multi-step pathways can be advantageous when direct methods are not feasible or result in low yields. One plausible indirect route involves the synthesis of a suitable precursor such as a 3-substituted benzoic acid derivative, which is then transformed into the trifluoroacetyl group.

Convergent Synthesis from Substituted Aromatic Systems

A convergent synthetic approach to this compound often involves the strategic introduction of the trifluoroacetyl group onto a pre-functionalized benzoic acid derivative. One of the most direct and effective methods for this transformation is the trifluoroacetylation of a suitably substituted benzoic acid.

A promising route starts from readily available 3-halobenzoic acids, such as 3-bromobenzoic acid or 3-iodobenzoic acid. These precursors can be synthesized through standard aromatic substitution reactions. For instance, 3-bromobenzoic acid can be prepared by the oxidation of 3-bromotoluene.

The key step in this convergent synthesis is the introduction of the trifluoroacetyl group. While direct Friedel-Crafts acylation of benzoic acid with trifluoroacetic anhydride is challenging due to the deactivating nature of the carboxylic acid group, modern methods offer effective alternatives. A notable approach involves the conversion of the carboxylic acid to an aryl trifluoromethyl ketone. Research has demonstrated that a wide range of benzoic acids, including electron-deficient ones, can be efficiently trifluoromethylated using a combination of trimethyl(trifluoromethyl)silane (TMSCF3) and trifluoroacetic anhydride (TFAA) as an activating agent. This reaction proceeds through a nucleophilic substitution pathway and offers a direct and scalable route to the desired product.

The general reaction scheme for the synthesis of this compound from a 3-halobenzoic acid precursor via this method is outlined below:

Table 1: Reaction Parameters for the Synthesis of Aryl Trifluoromethyl Ketones from Benzoic Acids

ParameterCondition
Trifluoromethylating Agent Trimethyl(trifluoromethyl)silane (TMSCF3)
Activating Agent Trifluoroacetic anhydride (TFAA)
Substrate Substituted Benzoic Acid
Key Features High efficiency, broad substrate scope

This table is interactive. You can sort and filter the data.

Green Chemistry and Sustainable Synthetic Approaches towards Trifluoroacetylated Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for trifluoroacetylated compounds, aiming to reduce environmental impact and enhance safety. Key areas of focus include the use of less hazardous reagents, solvent-free reaction conditions, and energy-efficient processes.

In the context of trifluoroacetylation, several sustainable approaches are being explored. While traditional Friedel-Crafts acylations often employ stoichiometric amounts of Lewis acids, which generate significant waste, greener alternatives are emerging. These include the use of solid acid catalysts that can be easily recovered and reused.

Solvent-Free and Microwave-Assisted Reactions:

A significant step towards more sustainable synthesis is the elimination of volatile organic solvents. Solvent-free, or neat, reactions reduce waste, simplify purification processes, and can sometimes lead to improved reaction rates and yields. The Friedel-Crafts acylation of aromatic compounds with carboxylic acids in the presence of trifluoroacetic anhydride has been successfully carried out under solvent-free conditions.

Furthermore, microwave-assisted organic synthesis has gained traction as an energy-efficient technique. Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. Microwave-assisted esterification and amidation of carboxylic acids have been reported, and similar principles can be applied to trifluoroacetylation reactions, potentially reducing energy consumption and reaction times.

Table 2: Comparison of Conventional and Green Synthetic Approaches for Acylation

FeatureConventional ApproachGreen Chemistry Approach
Catalyst Stoichiometric Lewis acids (e.g., AlCl3)Recyclable solid acids, reusable catalysts
Solvent Volatile organic solventsSolvent-free or use of green solvents
Energy Conventional heating (hours)Microwave irradiation (minutes)
Waste Significant generation of wasteMinimized waste generation

This table is interactive. You can sort and filter the data.

The development of these green and sustainable synthetic approaches is crucial for the environmentally responsible production of this compound and other valuable trifluoroacetylated compounds. By integrating these principles into synthetic design, the chemical industry can move towards more efficient, safer, and environmentally benign processes.

Chemical Reactivity and Mechanistic Investigations of 3 2,2,2 Trifluoroacetyl Benzoic Acid

Reactivity of the Trifluoroacetyl Moiety

The trifluoroacetyl group, -COCF₃, is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This inductive effect makes the carbonyl carbon exceptionally electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Additions and Substitutions at the Carbonyl Center

The carbonyl carbon of the trifluoroacetyl group is a prime target for nucleophilic attack. This reactivity is the basis for forming various derivatives and for its use as a building block in organic synthesis. chemshuttle.com The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive than a standard acetyl group.

Nucleophiles such as alcohols, amines, and organometallic reagents readily add to the carbonyl double bond. The initial addition product is a tetrahedral intermediate. Depending on the nucleophile and reaction conditions, this intermediate can be protonated to form a stable hydrate (B1144303) or alcohol, or it can undergo further reactions. For instance, reactions with primary amines can lead to the formation of hemiaminals, which can then dehydrate to form imines.

The trifluoroacetyl group serves as a valuable synthetic handle for creating more complex functionalized aromatic compounds. chemshuttle.com Nucleophilic acyl substitution reactions can be employed to further modify this part of the molecule. chemshuttle.com

Table 1: Examples of Nucleophilic Additions to Trifluoromethyl Ketones

Nucleophile Reagent Example Product Type
Hydride Sodium borohydride (B1222165) (NaBH₄) Trifluoroethyl alcohol
Organometallic Grignard Reagent (RMgX) Tertiary alcohol
Amines Primary Amine (RNH₂) Hemiaminal/Imine

Transformation of the Trifluoroacetyl Group (e.g., Reduction to Hydroxyl, Oxidation to Carboxylic Acid)

The trifluoroacetyl group can undergo various transformations, most notably reduction and oxidation, to yield different functional groups.

Reduction to Hydroxyl: The carbonyl of the trifluoroacetyl group can be reduced to a secondary alcohol. Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. organic-chemistry.org The resulting 1-hydroxy-2,2,2-trifluoroethyl group is a common structural motif in pharmacologically active compounds.

Oxidation to Carboxylic Acid: The oxidation of a trifluoroacetyl group to a carboxylic acid is a challenging transformation due to the stability of the C-C bond adjacent to the trifluoromethyl group. However, oxidative cleavage reactions can be performed under specific conditions. For instance, the oxidation of 2,2,2-trifluoroethanol, the reduced form of a trifluoroacetyl group, to trifluoroacetic acid can be achieved using oxidizing agents like chlorine in an aqueous medium. google.com This suggests that if the trifluoroacetyl group were first reduced, subsequent oxidation of the resulting alcohol could indirectly achieve the transformation to a carboxylic acid.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a wide range of reactions, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of 3-(2,2,2-trifluoroacetyl)benzoic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. tcu.edu This Fischer esterification is a reversible process where water is removed to drive the reaction to completion. google.com Alternatively, the carboxylic acid can be activated, for example by conversion to an acyl chloride or by using coupling agents, to facilitate esterification under milder conditions. The use of trifluoroacetic anhydride (B1165640) (TFAA) can also promote esterification reactions. kyoto-u.ac.jp

Amidation: Direct condensation of the carboxylic acid with an amine to form an amide is also a key reaction. researchgate.net This transformation typically requires activating the carboxylic acid or using high temperatures to drive off water. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or reagents like titanium tetrachloride (TiCl₄) can facilitate the formation of the amide bond under milder conditions. nih.gov

Decarboxylative Transformations

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from benzoic acid derivatives typically requires high temperatures and can be influenced by the presence of other substituents. nih.gov For simple benzoic acids, temperatures of 140°C or higher are often necessary. nih.gov The presence of ortho-substituents can facilitate this process. nih.govresearchgate.net Radical decarboxylation pathways can proceed at much lower temperatures, around 35°C, when mediated by catalysts like copper benzoates. nih.gov While specific studies on the decarboxylation of this compound are not prevalent, the general principles of benzoic acid decarboxylation would apply, likely requiring forcing conditions due to the lack of an ortho-activating group. researchgate.net

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is substituted with two powerful electron-withdrawing groups: the trifluoroacetyl group and the carboxylic acid group. Both of these groups deactivate the aromatic ring towards electrophilic aromatic substitution (EAS). numberanalytics.comyoutube.comlatech.edu

Electron-withdrawing groups decrease the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. latech.eduwikipedia.org Furthermore, both the trifluoroacetyl and carboxylic acid groups are meta-directors. numberanalytics.comnumberanalytics.com This directing effect is due to the destabilization of the arenium ion intermediates that would be formed from ortho or para attack. numberanalytics.com When an electrophile attacks at the ortho or para position, one of the resonance structures of the intermediate places a positive charge directly adjacent to the electron-withdrawing substituent, which is highly unfavorable. numberanalytics.com Attack at the meta position avoids this destabilizing interaction.

Given that both substituents direct incoming electrophiles to the meta positions relative to themselves, the substitution pattern can be predicted. The positions meta to the carboxylic acid group are positions 5. The positions meta to the trifluoroacetyl group are also position 5 and position 1 (where the carboxylic acid is). Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the 5-position, which is meta to both deactivating groups.

Table 2: Directing Effects of Substituents on this compound

Substituent Position on Ring Electronic Effect Reactivity Effect Directing Effect
-COOH 1 Electron-withdrawing Deactivating Meta (positions 3, 5)

Influence of the Trifluoroacetyl Group on Ring Reactivity

The chemical reactivity of an aromatic ring in electrophilic substitution reactions is profoundly influenced by the nature of the substituents it carries. In the case of this compound, the benzene ring is substituted with two powerful electron-withdrawing groups (EWGs): a carboxylic acid group (-COOH) at the C1 position and a trifluoroacetyl group (-COCF₃) at the C3 position. Both of these groups significantly decrease the electron density of the aromatic ring, thereby deactivating it towards electrophilic attack compared to benzene.

The trifluoroacetyl group exerts a strong deactivating influence primarily through its negative inductive effect (-I). The three highly electronegative fluorine atoms inductively withdraw electron density from the acetyl group, which in turn withdraws electron density from the aromatic ring. This effect makes the ring less nucleophilic and therefore less reactive towards electrophiles.

Similarly, the carboxylic acid group is also a deactivating group. It withdraws electron density from the ring through both a negative inductive effect and a negative resonance effect (-M). Due to this strong deactivation, reactions such as Friedel-Crafts acylation and alkylation are generally not feasible with substrates like benzoic acid. doubtnut.comdoubtnut.com

When two deactivating groups are present on a benzene ring, their directing effects are combined. Both the trifluoroacetyl group and the carboxylic acid group are meta-directing. doubtnut.com For an incoming electrophile, the potential sites of substitution on the this compound ring are positions 2, 4, 5, and 6.

The carboxylic acid group at C1 directs incoming electrophiles to the C5 position (meta). It deactivates the ortho (C2, C6) and para (C4) positions.

The trifluoroacetyl group at C3 directs incoming electrophiles to the C5 position (meta). It deactivates its ortho (C2, C4) and para (C6) positions.

Both groups strongly deactivate the positions ortho and para to them. The C2, C4, and C6 positions are deactivated by at least one of the substituents, and in some cases by both. The C5 position, being meta to both the C1-carboxyl group and the C3-trifluoroacetyl group, is the least deactivated position. Consequently, electrophilic aromatic substitution, should it occur under forcing conditions, would be strongly directed to the C5 position.

Detailed Mechanistic Studies of Key Transformations

Detailed kinetic and thermodynamic studies specifically on this compound are not widely available in published literature. However, the kinetic and thermodynamic profile of its reactions can be reliably predicted based on the principles of physical organic chemistry, particularly through the application of linear free-energy relationships like the Hammett equation. wikipedia.org

The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted benzene derivative to the rate constant (k₀) of the unsubstituted compound through substituent constants (σ) and a reaction constant (ρ). wikipedia.org

Kinetic Considerations : Both the m-COOH and m-COCF₃ substituents possess positive Hammett sigma (σ) values, indicative of their electron-withdrawing nature. The presence of two such groups would result in a significantly large, positive cumulative σ value for the remaining positions on the ring. For electrophilic aromatic substitution, the reaction constant (ρ) is typically large and negative. This implies that the reaction rate is highly sensitive to substituent effects and is substantially decreased by electron-withdrawing groups. wikipedia.org The rate of electrophilic substitution on this compound would therefore be exceptionally slow compared to benzene or monosubstituted benzoic acids. This slow rate is a direct consequence of a high activation energy (Ea) for the formation of the destabilized carbocation intermediate (the arenium ion or sigma complex). numberanalytics.com

The table below lists the Hammett substituent constants (σ) for relevant groups, illustrating their electron-withdrawing strength.

SubstituentPositionσ ValueEffect
-COOHmeta+0.37Electron-withdrawing, Deactivating
-COCF₃meta+0.46Strongly Electron-withdrawing, Deactivating
-NO₂meta+0.71Very Strongly Electron-withdrawing, Deactivating
-Clmeta+0.37Electron-withdrawing, Deactivating
-CH₃meta-0.07Weakly Electron-donating, Activating
Data sourced from established physical organic chemistry principles and databases.

While the aromatic ring of this compound is highly unreactive towards electrophiles, the carboxylic acid functional group can participate in reactions to form reactive intermediates, notably anhydrides and subsequently acylium ions (a class of carbocations).

Anhydride Intermediates

Carboxylic acids can be converted into acid anhydrides, which are more reactive acylating agents. This compound can form a symmetric anhydride by dehydration or, more commonly, a mixed anhydride by reacting with another acid anhydride, such as trifluoroacetic anhydride (TFAA). organic-chemistry.orgsemanticscholar.orgwikipedia.org The reaction with TFAA is typically rapid and can occur at room temperature. semanticscholar.org

The formation of a mixed anhydride with trifluoroacetic acid is a key transformation, as the trifluoroacetate (B77799) group is an excellent leaving group, enhancing the electrophilicity of the carbonyl carbon derived from the benzoic acid. organic-chemistry.orgsemanticscholar.org

Carbocation (Acylium Ion) Intermediates

Anhydrides, particularly in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong Brønsted acid, can serve as precursors to highly reactive acylium ions. pearson.comsigmaaldrich.comsemanticscholar.org The Lewis acid coordinates to one of the carbonyl oxygen atoms of the anhydride, facilitating the cleavage of the C-O bond to generate a resonance-stabilized acylium ion and a carboxylate-Lewis acid complex. pearson.comsigmaaldrich.com

This acylium ion is a powerful electrophile capable of participating in reactions such as Friedel-Crafts acylation. libretexts.org Although the aromatic ring of the parent molecule is too deactivated to be acylated itself, the acylium ion derived from it could be used to acylate other, more electron-rich aromatic compounds.

The general mechanism for the formation of an acylium ion from a mixed anhydride intermediate is outlined below:

Formation of Mixed Anhydride : The carboxylic acid reacts with an activating agent like trifluoroacetic anhydride.

Lewis Acid Complexation : A Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the trifluoroacetyl group in the mixed anhydride.

Generation of Acylium Ion : The carbon-oxygen bond cleaves, releasing the stable trifluoroacetate-Lewis acid complex and forming the 3-(2,2,2-trifluoroacetyl)benzoyl cation. This acylium ion is the key carbocation intermediate for subsequent acylation reactions.

This sequence of transformations allows the otherwise unreactive this compound to function as an effective acylating agent via these crucial anhydride and carbocation intermediates.

Derivatives and Analogues of 3 2,2,2 Trifluoroacetyl Benzoic Acid

Structural Modifications and their Impact on Reactivity

The reactivity of 3-(2,2,2-trifluoroacetyl)benzoic acid is primarily governed by its two functional groups: the carboxylic acid and the trifluoroacetyl ketone. Modifications to the benzene (B151609) ring or the functional groups themselves can significantly alter the molecule's chemical behavior.

The trifluoroacetyl group is a strong electron-withdrawing group. This property increases the acidity of the benzoic acid compared to unsubstituted benzoic acid. libretexts.org Any additional electron-withdrawing substituents on the aromatic ring would be expected to further increase this acidity, while electron-donating groups would decrease it. This is a critical consideration in reactions involving the deprotonation of the carboxylic acid. libretexts.org

The carboxylic acid moiety is a versatile handle for a variety of chemical transformations. It can be converted into an acyl chloride, which allows for subsequent nucleophilic substitution reactions to form esters, amides, and other derivatives. ossila.com This functional group is often utilized to attach the benzoic acid scaffold to other molecules of interest in medicinal chemistry. ossila.com

The ketone of the trifluoroacetyl group also presents opportunities for structural modification. It can undergo nucleophilic addition reactions, although the strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and can affect the stability of intermediates. A common synthetic strategy involves the transformation of benzoic acids directly into aryl trifluoromethyl ketones through the in situ activation of the carboxylic acid with an anhydride (B1165640), followed by reaction with a trifluoromethylating agent. organic-chemistry.orgacs.org This highlights the interplay between the two functional groups and the synthetic routes available for creating diverse analogues.

Table 1: Influence of Substituents on the Acidity of p-Substituted Benzoic Acids (Data presented for analogous p-substituted benzoic acids to illustrate electronic effects)

Substituent (Y)Ka (× 10–5)pKaElectronic Effect
–NO2393.41Electron-withdrawing
–CN283.55Electron-withdrawing
–Br113.96Electron-withdrawing
–H6.464.19Neutral
–CH34.34.34Electron-donating
–OCH33.54.46Electron-donating
–OH3.34.48Electron-donating
This table demonstrates the general principle that electron-withdrawing groups increase the acidity (lower pKa) of benzoic acid, a principle that applies to derivatives of this compound. libretexts.org

Trifluoroacetylated Benzoic Acid Isomers and Positional Effects

The relative positions of the carboxylic acid and trifluoroacetyl groups on the benzene ring—ortho (2-), meta (3-), and para (4-)—have a profound impact on the molecule's conformation and properties. This phenomenon, known as positional isomerism, influences steric hindrance, electronic effects, and intermolecular interactions.

Ortho Isomer (2-(2,2,2-Trifluoroacetyl)benzoic acid): In this isomer, the bulky trifluoroacetyl group is adjacent to the carboxylic acid. This proximity would likely cause significant steric strain, forcing the carboxylic acid group to twist out of the plane of the benzene ring. This "ortho effect" disrupts the coplanarity of the carboxyl group with the ring, which can, in many cases, lead to an increase in acidity compared to the meta and para isomers. quora.com

Meta Isomer (this compound): With the functional groups in the meta position, direct steric repulsion is minimized. The primary influence of the trifluoroacetyl group on the carboxylic acid is electronic (inductive), withdrawing electron density from the ring and increasing the acidity of the carboxyl proton.

Para Isomer (4-(2,2,2-Trifluoroacetyl)benzoic acid): In the para isomer, there is no direct steric interaction between the two groups. The strong electron-withdrawing effects of the trifluoroacetyl group are transmitted effectively through the aromatic system, leading to a significant increase in acidity. libretexts.org

A study on 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid demonstrated these positional effects clearly. When the trifluoromethyl group was ortho to the carboxylic acid, it rotated the acid group out of the aromatic plane by 47.2°. nih.govresearchgate.net Conversely, when the trifluoromethyl group was ortho to the nitro group (and meta to the acid), the nitro group was rotated out of the plane by 51.3° while the carboxylic acid remained nearly co-planar. nih.govresearchgate.net Similar conformational changes can be anticipated for the isomers of trifluoroacetylated benzoic acid.

Table 2: Predicted Conformational Effects in Trifluoroacetylated Benzoic Acid Isomers

Isomer PositionExpected Steric InteractionPredicted Consequence
Ortho (2-)High steric strain between adjacent COOH and COCF3 groups.Rotation of the carboxylic acid group out of the aromatic plane. nih.govresearchgate.net
Meta (3-)Minimal direct steric interaction.Both functional groups can remain relatively co-planar with the ring.
Para (4-)No direct steric interaction.Planar conformation is likely, allowing for maximal electronic communication.

Conjugates and Hybrid Molecules Featuring the this compound Scaffold

The this compound structure serves as a valuable scaffold for the construction of more complex conjugates and hybrid molecules. In medicinal chemistry, a scaffold is a core structure upon which various functional groups are appended to create a library of compounds with diverse biological activities. nih.govpreprints.org The benzoic acid moiety is a common scaffold used in the synthesis of a wide range of bioactive compounds. nih.govpreprints.org

The dual functionality of this compound allows it to be incorporated into larger molecules in several ways. The carboxylic acid can be readily converted into an amide or ester linkage, connecting the scaffold to peptides, heterocyclic systems, or other pharmacophores. ossila.com This approach has been used to develop novel enzyme inhibitors and other potential therapeutic agents. nih.govsci-hub.se

For example, research on other benzoic acid derivatives has led to the development of serinol-based benzoic acid esters as inhibitors of adenovirus infection. nih.gov This demonstrates the utility of the benzoic acid core in generating molecules with specific biological targets. The inclusion of the trifluoroacetyl group in the 3-position offers unique properties to such conjugates, including increased lipophilicity and the potential for specific interactions with biological targets, making it an attractive building block for drug discovery. ossila.com

Design and Synthesis of Novel Trifluoroacetylated Benzoic Acid Analogues

The design and synthesis of novel analogues of this compound are driven by the search for molecules with tailored properties for applications in materials science and medicinal chemistry. Structure-activity relationship (SAR) studies are crucial in this process, guiding the rational design of new derivatives. icm.edu.plnih.gov

One powerful approach is fragment-based drug design (FBDD). This method involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. uef.fi A study focused on developing inhibitors for M. tuberculosis dihydrofolate reductase used a substituted 3-benzoic acid fragment as a starting point for analogue development through bioisosterism, resulting in significantly more active compounds. uef.fi

The synthesis of novel analogues typically involves standard organic chemistry transformations. The carboxylic acid can be modified as previously described to form amides and esters. mdpi.com Furthermore, the aromatic ring can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new substituents, although the presence of the two deactivating groups (COOH and COCF3) would necessitate specific reaction conditions.

A general and efficient method for preparing various aryl trifluoromethyl ketones involves the direct trifluoromethylation of the corresponding benzoic acids using an activating reagent like trifluoroacetic anhydride and a trifluoromethyl source such as trimethyl(trifluoromethyl)silane (TMSCF3). organic-chemistry.orgacs.org This reaction proceeds through a mixed anhydride intermediate and demonstrates broad substrate compatibility, offering a direct route to a wide range of trifluoroacetylated aromatic compounds from readily available benzoic acids. organic-chemistry.orgacs.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 2,2,2 Trifluoroacetyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F), allowing for a comprehensive mapping of the molecule's architecture.

The ¹H NMR spectrum of 3-(2,2,2-Trifluoroacetyl)benzoic acid is expected to display signals corresponding to the distinct proton environments within the molecule: the aromatic protons on the benzene (B151609) ring and the acidic proton of the carboxylic acid group.

The aromatic region would likely show a complex pattern of signals for the four protons on the substituted benzene ring. Due to the electron-withdrawing nature of both the carboxylic acid and the trifluoroacetyl groups, these aromatic protons would be deshielded and resonate at a lower field (higher ppm values) compared to unsubstituted benzene (7.34 ppm). The proton situated between the two deactivating groups is expected to be the most deshielded. The splitting patterns (e.g., doublets, triplets, or multiplets) arise from spin-spin coupling between adjacent, non-equivalent protons, providing crucial information about their relative positions on the ring. docbrown.info The carboxylic acid proton is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and participation in hydrogen bonding. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH 7.5 - 8.5 Multiplet

Note: The predicted values are based on the analysis of benzoic acid and the known electronic effects of a trifluoroacetyl substituent.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The spectrum would feature signals for the six aromatic carbons, the carboxylic acid carbon, the carbonyl carbon of the trifluoroacetyl group, and the trifluoromethyl carbon. The carbon atom of the carboxylic acid group is typically found in the range of 165-185 ppm. docbrown.info The carbonyl carbon of the ketone is also significantly deshielded. The carbon of the trifluoromethyl group (CF₃) would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would resonate in the typical range of 120-140 ppm, with the carbon atoms directly attached to the electron-withdrawing substituents (ipso-carbons) showing distinct chemical shifts. scispace.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-H 128 - 135
Aromatic C-COOH ~130
Aromatic C-COCF₃ ~135
Carboxylic Acid C=O ~170
Ketone C=O ~180

Note: Predicted values are based on typical chemical shift ranges for these functional groups.

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. In this compound, the three fluorine atoms of the trifluoroacetyl group are chemically equivalent and would thus produce a single signal in the ¹⁹F NMR spectrum. dovepress.com The chemical shift of the CF₃ group is sensitive to its electronic environment. For trifluoroacetyl groups attached to an aromatic ring, the resonance typically appears in the range of -70 to -80 ppm relative to a standard like CFCl₃. researchgate.net The precise chemical shift can provide insights into the electronic effects of the substituted benzoic acid ring on the trifluoroacetyl moiety. dovepress.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. fu-berlin.de

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For this compound (C₉H₅F₃O₃), HRMS would be used to confirm the exact mass of its molecular ion, thereby verifying its elemental formula and providing strong evidence for its identity.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented further to generate a secondary mass spectrum. nih.gov This process provides detailed structural information by revealing the fragmentation pathways of the parent ion.

For this compound, the molecular ion ([M]⁺) would be expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve:

Loss of a trifluoromethyl radical (•CF₃): This would lead to the formation of a stable acylium ion.

Loss of carbon monoxide (CO): A common fragmentation pathway for aromatic ketones.

Loss of a hydroxyl radical (•OH) or water (H₂O): From the carboxylic acid group. fu-berlin.de

Loss of the carboxyl group (•COOH or CO₂): A characteristic fragmentation of benzoic acids. docbrown.info

By analyzing the masses of the resulting fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the presence and arrangement of the trifluoroacetyl and benzoic acid moieties.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Ion Predicted m/z Identity
[C₉H₅F₃O₃]⁺ 218.02 Molecular Ion
[M - F]⁺ 199.02 Loss of Fluorine
[M - CF₃]⁺ 149.03 Loss of Trifluoromethyl radical
[M - COOH]⁺ 173.03 Loss of Carboxyl radical
[C₇H₅O]⁺ 105.03 Benzoyl cation (from cleavage of C-C bond)

Note: m/z values are calculated based on the most common isotopes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. By probing the vibrational modes of the molecule, these methods allow for the unambiguous identification of its key functional groups and provide insight into its molecular structure.

The infrared and Raman spectra of this compound are dominated by the characteristic vibrations of the carboxylic acid, the trifluoroacetyl group, and the meta-substituted benzene ring.

Carboxylic Acid Group Vibrations:

O-H Stretch: The carboxylic acid O-H stretching vibration is typically observed as a very broad and intense band in the IR spectrum, usually in the range of 3300-2500 cm⁻¹. docbrown.info This broadening is a hallmark of the strong intermolecular hydrogen bonding that leads to the formation of centrosymmetric dimers in the solid state. researchgate.netcore.ac.uk

C=O Stretch: The carbonyl stretching vibration of the carboxylic acid group gives rise to a strong, sharp band in the IR spectrum, typically found between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids that exist as hydrogen-bonded dimers. docbrown.infocore.ac.uk

C-O Stretch and O-H Bend: The spectrum also features bands arising from coupled C-O stretching and in-plane O-H bending vibrations, which are typically located in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions. docbrown.info An out-of-plane O-H bending vibration can be observed as a broad band around 920 cm⁻¹. researchgate.net

Trifluoroacetyl Group Vibrations:

C=O Stretch: The ketone carbonyl stretch of the trifluoroacetyl group is expected to appear at a higher frequency than the carboxylic acid carbonyl, typically in the range of 1780-1750 cm⁻¹, due to the strong electron-withdrawing effect of the trifluoromethyl group.

C-F Stretches: The C-F stretching vibrations of the trifluoromethyl group are characteristically strong and appear in the region of 1350-1150 cm⁻¹. These are often some of the most intense bands in the spectrum.

Aromatic Ring Vibrations:

C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. docbrown.info

C=C Stretches: The characteristic C=C stretching vibrations of the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. ias.ac.in

C-H Bends: Out-of-plane C-H bending vibrations are sensitive to the substitution pattern of the aromatic ring. For a meta-substituted (1,3-disubstituted) benzene ring, characteristic bands are expected in the 900-860 cm⁻¹ and 810-750 cm⁻¹ regions.

Table 1: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Carboxylic AcidO-H stretch (H-bonded)3300 - 2500Strong, very broadWeak
Carboxylic AcidC=O stretch (dimer)1710 - 1680StrongStrong
Carboxylic AcidC-O stretch / O-H bend1320 - 1210MediumMedium
TrifluoroacetylC=O stretch1780 - 1750StrongStrong
TrifluoroacetylC-F stretch1350 - 1150Very StrongMedium-Strong
Aromatic RingC-H stretch3100 - 3000Medium-WeakStrong
Aromatic RingC=C stretch1600 - 1450Medium-StrongStrong
Aromatic RingC-H out-of-plane bend900 - 750StrongWeak

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For an organic molecule like this compound, single-crystal X-ray diffraction would provide detailed information on bond lengths, bond angles, and intermolecular interactions, confirming its molecular structure and revealing its crystal packing arrangement.

Based on the crystal structures of benzoic acid and its substituted derivatives, it is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. researchgate.netresearchgate.net This recurring structural motif is driven by the formation of strong, pairwise O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules, creating a characteristic R²₂(8) ring pattern. nih.gov

A complete crystallographic study would yield the precise lattice parameters (a, b, c, α, β, γ) that define the unit cell, the space group, and the coordinates of all atoms within the asymmetric unit.

Table 2: Hypothetical Crystallographic Data for this compound based on Analogous Structures

ParameterExpected Value / Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, C2/c)
Z (Molecules per unit cell)4 or 8
Primary Intermolecular InteractionO-H···O hydrogen bonds forming R²₂(8) dimers
Secondary Interactionsπ-π stacking, C-H···O, C-H···F contacts
Carboxyl Group ConformationLikely twisted relative to the benzene ring plane

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its presence in complex mixtures. High-Performance Liquid Chromatography (HPLC) is the primary method for non-volatile compounds, while Gas Chromatography (GC) is suitable for volatile derivatives.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (UV, DAD, MS)

Reversed-phase HPLC (RP-HPLC) is the most common and effective method for the analysis of benzoic acid and its derivatives. ekb.eg This technique separates compounds based on their hydrophobicity.

Stationary Phase: A C18 (octadecylsilane) column is the standard choice, providing excellent retention and separation for aromatic acids. sigmaaldrich.com

Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of an aqueous component and an organic solvent, usually acetonitrile (B52724) or methanol (B129727). ekb.egripublication.com The aqueous phase is often acidified with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid. sigmaaldrich.comripublication.com This acidification suppresses the ionization of the carboxylic acid group, leading to better retention, improved peak shape, and enhanced reproducibility.

Detection:

UV/DAD: this compound contains a chromophore (the substituted benzene ring) that absorbs UV light. A UV or Diode-Array Detector (DAD) can be used for quantification, typically monitoring at a wavelength around 230-280 nm. ripublication.comust.edu

MS: Coupling HPLC with a Mass Spectrometer (HPLC-MS) provides higher selectivity and sensitivity. Using an electrospray ionization (ESI) source in negative ion mode, the molecule can be detected as its deprotonated molecular ion [M-H]⁻, providing mass confirmation and enabling trace-level analysis in complex matrices. daneshyari.comnih.gov

This method is highly suitable for determining the purity of a bulk sample, identifying impurities from the synthesis process, and quantifying the compound in various mixtures.

Table 3: Typical HPLC Conditions for Analysis of this compound

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sigmaaldrich.com
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water ripublication.com
Mobile Phase BAcetonitrile ekb.eg
Elution ModeGradient elution (e.g., 30% B to 90% B over 15 min)
Flow Rate1.0 mL/min sigmaaldrich.com
Column Temperature25-30 °C sigmaaldrich.com
Detection (UV)230 - 280 nm ripublication.com
Detection (MS)ESI Negative Ion Mode, monitoring for [M-H]⁻

Gas Chromatography (GC) and GC-MS for Volatile Derivatives

Direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility, high polarity, and tendency to adsorb onto the column, leading to poor peak shape and low sensitivity. researchgate.netresearchgate.net Therefore, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile and thermally stable functional group, such as an ester. nih.gov

Derivatization: The most common approach is esterification, for instance, by reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, or with a more potent derivatizing agent like diazomethane (B1218177) or N,N'-dimethylformamide dimethyl acetal (B89532) to form the corresponding methyl ester. nih.gov This derivatization significantly increases the volatility of the analyte.

Stationary Phase: A mid-polarity capillary column, such as one coated with a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5 or HP-5ms), is generally suitable for separating such derivatives.

Detection (GC-MS): Mass spectrometry is the preferred detector. Using electron ionization (EI), the derivatized molecule will fragment in a predictable manner. The resulting mass spectrum provides a unique fingerprint that allows for positive identification by comparison with spectral libraries. The molecular ion and characteristic fragment ions (e.g., loss of -OCH₃ from a methyl ester) can be used for quantification in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.gov

GC-MS is particularly useful for identifying and quantifying the compound in complex matrices where volatile or semi-volatile compounds are of interest.

Table 4: Typical GC-MS Conditions for Analysis of a Volatile Derivative (e.g., Methyl Ester)

ParameterTypical Condition
Derivatization AgentDiazomethane or BF₃/Methanol
Column(5%-Phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium, constant flow
Injector Temperature250 °C
Oven ProgramInitial temp 80 °C, ramp at 10 °C/min to 280 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Ion Trap
Acquisition ModeFull Scan (for identification) or SIM (for quantification)

Computational Chemistry and Theoretical Studies on 3 2,2,2 Trifluoroacetyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are routinely used to explore the electronic landscape of molecules, providing a basis for understanding their chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying complex reaction mechanisms. For 3-(2,2,2-trifluoroacetyl)benzoic acid, DFT can elucidate the reactivity of both the trifluoroacetyl and benzoic acid functionalities.

DFT calculations can map the potential energy surface for various reactions, such as nucleophilic attack at the carbonyl carbon of the trifluoroacetyl group or the esterification of the carboxylic acid. By locating transition state structures and calculating activation energy barriers, researchers can predict reaction kinetics and selectivity. For instance, in reactions involving nucleophilic addition to the trifluoroacetyl group, DFT can model the formation of a tetrahedral intermediate and determine the energy barrier for this step. Such calculations have been used to explain the reactivity order of different amines in aromatic nucleophilic substitution reactions on similar trifluoroacetylated naphthalene (B1677914) systems. scirp.orgresearchgate.net

Furthermore, DFT is employed to study the acidity of substituted benzoic acids. mdpi.comresearchgate.net The calculated gas-phase acidity (ΔacidG°) can be correlated with experimental pKa values. For this compound, the strongly electron-withdrawing nature of the CF3CO- group is expected to significantly increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid. DFT calculations can quantify this effect by modeling the deprotonation process and analyzing the stability of the resulting carboxylate anion. The distribution of the negative charge and the influence of the trifluoroacetyl group can be visualized using Fukui functions, which indicate the sites most susceptible to electrophilic or nucleophilic attack. mdpi.comresearchgate.net

Table 1: Hypothetical DFT-Calculated Activation Energies for Reactions of this compound This table presents illustrative data based on typical computational results for similar compounds.

ReactionReactantsMethod/Basis SetSolvent (PCM)Calculated Activation Energy (kcal/mol)
Nucleophilic AdditionMolecule + NH₃B3LYP/6-311+G(d,p)Acetonitrile (B52724)12.5
EsterificationMolecule + CH₃OH (acid-catalyzed)B3LYP/6-311+G(d,p)Methanol (B129727)18.2
DecarboxylationProtonated MoleculeM06-2X/6-311+G(d,p)Water35.8

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on solving the Schrödinger equation without empirical parameters. These methods are often used to obtain highly accurate molecular properties, such as geometries, electronic energies, and vibrational frequencies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and intermolecular interactions in condensed phases, such as in solution. acs.orgresearchgate.net

For this compound, MD simulations can be used to study its conformational landscape in different solvents. ucl.ac.uk The simulations would reveal the preferred orientations of the trifluoroacetyl and carboxylic acid groups and the timescale of their interconversion. nih.gov In polar solvents, the simulations can model the formation of hydrogen bonds between the carboxylic acid group and solvent molecules. In nonpolar solvents, MD can explore the self-association of the acid molecules to form dimers through hydrogen bonding between their carboxylic acid moieties. acs.orgrsc.org The stability and structure of these dimers are critical for understanding crystallization processes. ucl.ac.uk The simulations can also provide information on the hydration shell around the molecule and how the trifluoroacetyl group influences the local water structure. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. These models use molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical properties of the molecules.

While no specific QSRR studies on this compound have been reported, a QSRR model could be developed for a series of substituted trifluoroacetyl benzoic acids. Molecular descriptors could be calculated using computational methods, including:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Topological descriptors: Molecular connectivity indices, shape indices.

Quantum chemical descriptors: Calculated activation energies for a model reaction.

These descriptors could then be correlated with experimentally measured reaction rates or equilibrium constants. For example, a QSRR model could predict the pKa of different substituted trifluoroacetyl benzoic acids based on calculated electronic properties. Such models are valuable for predicting the reactivity of new, unsynthesized compounds and for guiding the design of molecules with desired chemical properties.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules. DFT methods are widely used for this purpose. nih.govrsc.org

For this compound, the prediction of its ¹⁹F NMR spectrum is of particular interest. The chemical shift of the CF₃ group is sensitive to its electronic environment. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict ¹⁹F chemical shifts with high accuracy. mdpi.comnih.gov By comparing the calculated and experimental spectra, one can confirm the structure of the molecule. This approach is especially valuable for distinguishing between isomers or identifying products of a reaction. nih.gov

Similarly, computational methods can predict other spectroscopic data, such as ¹H and ¹³C NMR spectra, and infrared (IR) vibrational frequencies. The calculated vibrational frequencies and their corresponding intensities can be used to assign the peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the C=O stretches of the ketone and carboxylic acid groups. nih.gov

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table presents illustrative data. Experimental values are hypothetical and for demonstration purposes only.

NucleusPositionPredicted Chemical Shift (ppm) (Method: B3LYP/6-31+G(d,p))Hypothetical Experimental Chemical Shift (ppm)
¹⁹F-CF₃-71.5-72.1
¹³CCarboxyl C=O168.2167.9
¹³CKetone C=O185.4 (q)184.9 (q)
¹HCarboxyl -OH12.813.1

Design Principles for New Trifluoroacetylated Systems

The insights gained from computational studies on this compound can be leveraged to establish design principles for new molecules with tailored properties. Fluorine-containing groups are critical in medicinal chemistry and materials science for their ability to modulate properties like metabolic stability, lipophilicity, and binding affinity. mdpi.comnih.gov

Computational modeling can guide the rational design of new trifluoroacetylated compounds. For example, if this molecule is a fragment of a larger, biologically active compound, computational studies can predict how modifications to its structure would affect its binding to a target protein. nih.gov By calculating interaction energies and analyzing binding poses through molecular docking and MD simulations, researchers can prioritize the synthesis of compounds with improved activity.

Furthermore, understanding the electronic effects of the trifluoroacetyl group can inform the design of new materials. For instance, by calculating the electron affinity and ionization potential of a series of related molecules, one could design new organic electronic materials with specific semiconducting properties. The ability to computationally screen virtual libraries of compounds accelerates the discovery process and reduces the need for extensive synthetic work. chemrxiv.org

Applications of 3 2,2,2 Trifluoroacetyl Benzoic Acid in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

As a highly functionalized aromatic compound, 3-(2,2,2-trifluoroacetyl)benzoic acid serves as an important precursor for a variety of more complex molecular architectures. chemshuttle.com Its utility stems from the presence of two distinct reactive sites: the carboxylic acid and the trifluoroacetyl group. These groups can be selectively targeted in chemical transformations, allowing for the stepwise construction of intricate scaffolds. chemshuttle.com In medicinal chemistry, it functions as a key component for developing pharmaceutical agents, such as enzyme inhibitors and receptor modulators, where the carboxylic acid can aid in target binding and improve pharmacokinetic properties. chemshuttle.com

The dual functionality of this compound makes it a promising candidate for the synthesis of fluorinated heterocyclic compounds, which are crucial scaffolds in pharmaceuticals and agrochemicals. researchgate.net While specific examples detailing the cyclization of this particular acid are not extensively documented, its structure lends itself to established synthetic strategies. For instance, acylbenzoic acids are known to be versatile synthons for a range of heterocycles, including phthalides, isoindolines, and phthalazinones. researchgate.net

Potential synthetic routes could involve:

Condensation Reactions: The ketone of the trifluoroacetyl group can react with binucleophiles, such as hydrazine (B178648) or hydroxylamine, while the carboxylic acid group can participate in subsequent or tandem cyclization reactions to form complex heterocyclic systems.

Intramolecular Cyclization: Conversion of the carboxylic acid to a more reactive derivative (e.g., an ester or amide) could be followed by an intramolecular reaction where a nucleophile attacks the electrophilic carbonyl of the trifluoroacetyl group, leading to the formation of a new ring system. The use of reagents like trifluoroacetic anhydride (B1165640) is a known method to promote such cyclization reactions with benzoic acid derivatives. researchgate.net

Aryl trifluoromethyl ketones are a highly valued class of compounds in medicinal and materials science due to their unique properties, including enhanced metabolic stability and strong electron-withdrawing character. organic-chemistry.org While this compound is itself an aryl trifluoromethyl ketone, its primary role in this context is as a scaffold to build more elaborate molecules containing this motif.

The carboxylic acid group serves as a synthetic handle for further elaboration. For example, it can be converted to an acyl chloride. This activated intermediate can then undergo Friedel-Crafts acylation with another aromatic substrate, yielding a more complex diaryl ketone that incorporates the original 3-(trifluoroacetyl)phenyl structure. This strategy allows for the precise placement of the trifluoroacetyl moiety within a larger molecular framework, a key step in the synthesis of targeted therapeutic agents or functional materials. google.com

Role as a Key Intermediate in Multi-Step Synthesis Pathways

The defined substitution pattern and versatile reactivity of this compound make it a valuable intermediate in multi-step synthetic sequences. chemshuttle.com It allows chemists to introduce a trifluoroacetylated phenyl ring into a target molecule early in a synthesis, with the carboxylic acid group providing a site for subsequent transformations. This approach is common in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). nih.govgoogle.com For example, other substituted benzoic acid derivatives are frequently used as key intermediates that undergo a series of reactions, such as amidation and reduction, to build the final complex drug molecule. google.comnih.gov The stability and reactivity of this compound make it well-suited for similar lengthy and complex synthetic routes where precise control over functional group manipulation is essential. chemshuttle.com

Catalyst or Reagent in Specific Organic Transformations

While this compound is primarily utilized as a structural building block, its potential as a catalyst or specialized reagent is less explored. The literature focuses on its incorporation into larger molecules rather than its role in promoting transformations of other substrates. However, related compounds offer insight into potential, though currently undocumented, applications. For instance, trifluoroacetic acid (TFA), which shares the trifluoroacetyl functional group, is widely used as a strong acid catalyst in organic reactions, including cyclization and aromatization cascades. rsc.org The acidity of the carboxylic acid group in this compound, enhanced by the electron-withdrawing nature of the trifluoroacetyl group, suggests it could function as an acid catalyst in certain contexts, although specific applications have not been reported.

Precursor for Advanced Fluorinated Materials

In the field of materials science, this compound is recognized as a useful monomer for the creation of advanced polymers with tailored electronic and optical properties. chemshuttle.com The aromatic core and the fluorine-containing group can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic behaviors to the resulting polymer.

The bifunctional nature of the molecule allows it to be incorporated into polymer chains through polycondensation or other polymerization techniques. For example, the carboxylic acid can react with alcohols or amines to form polyester (B1180765) or polyamide chains, respectively. The trifluoroacetyl group can also participate in polymer-forming reactions or serve as a site for post-polymerization modification. The strategic incorporation of such fluorinated monomers is a key method for developing high-performance materials used in electronics and optics. chemshuttle.com The use of various benzoic acid derivatives to construct coordination polymers further highlights the utility of this class of compounds in materials synthesis. rsc.org

Strategies for Introducing the Trifluoroacetyl Moiety into Complex Scaffolds

Introducing a trifluoroacetyl group into organic molecules is a common strategy to enhance their biological activity or material properties. While this compound contains this valuable moiety, it is not typically used as a direct reagent for transferring the trifluoroacetyl group to other molecules.

Standard methods for trifluoroacetylation rely on more reactive reagents, such as:

Trifluoroacetic Anhydride (TFAA): A powerful and common reagent for acylating alcohols, amines, and other nucleophiles. mdpi.com

Trifluoromethylating Reagents: Compounds like trimethyl(trifluoromethyl)silane (TMSCF₃), often activated by an anhydride, are used to convert carboxylic acids directly into trifluoromethyl ketones. organic-chemistry.orgnih.gov

The strategy involving this compound is one of incorporation rather than transfer. The entire 3-(trifluoroacetyl)phenyl unit is integrated into the target molecule as a building block. This is achieved by leveraging the reactivity of its carboxylic acid group, for instance, by forming an amide bond with an amine or an ester bond with an alcohol, thereby incorporating the trifluoroacetyl-substituted aromatic ring into a larger and more complex scaffold. chemshuttle.com

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